4-Benzyloxypropiophenone
Overview
Description
4-Benzyloxypropiophenone is an off-white powder . It is an important active pharmaceutical intermediate (API) used in the production of drugs such as Ifenprodil (N-methyl-d-aspartate receptor antagonist) and Buphenine (or nylidrin, a sympathomimetic and beta-adrenergic agonist) .
Synthesis Analysis
The synthesis of 4-Benzyloxypropiophenone was achieved by reacting benzyl chloride with 4-hydroxy propiophenone and sodium hydroxide in liquid–liquid–liquid (L-L-L) phase-transfer catalysis (PTC) with tetra butyl ammonium bromide (TBAB) as the catalyst . The L-L-L PTC intensifies the rates of reaction and is 100% selective toward 4-Benzyloxypropiophenone .Molecular Structure Analysis
The molecular formula of 4-Benzyloxypropiophenone is C16H16O2 . Its molecular weight is 240.30 . The structure of the molecule conforms to the standard as per the infrared spectrum .Physical And Chemical Properties Analysis
4-Benzyloxypropiophenone appears as an off-white powder . It has a melting point of 100.1-102.2 degrees Celsius . The elemental analysis shows that it contains 80.04% carbon and 6.78% hydrogen .Scientific Research Applications
Intermediate in Chemical Synthesis
4-Benzyloxypropiophenone is often used as an intermediate in the synthesis of various chemical compounds . Its structure allows it to be easily modified, making it a versatile building block in organic chemistry.
Preparation of Bazedoxifene Acetate
One specific application of 4-Benzyloxypropiophenone is in the preparation of Bazedoxifene acetate . Bazedoxifene acetate is a medication used in the treatment of postmenopausal osteoporosis.
Research and Development
4-Benzyloxypropiophenone is also used in research and development laboratories . Its properties make it a useful compound in the study of various chemical reactions and processes.
Pharmaceutical Applications
Due to its role in the synthesis of Bazedoxifene acetate, 4-Benzyloxypropiophenone has implications in pharmaceutical applications . It can be used in the development and manufacturing of drugs.
Safety and Hazards
Mechanism of Action
Target of Action
4-Benzyloxypropiophenone is a chemical compound with the molecular formula C16H16O2
Biochemical Pathways
It’s known that 4-Benzyloxypropiophenone is used in the preparation of phenyl ether derivatives with pesticidal and antitumor activity . .
Result of Action
It’s known that it’s used in the preparation of phenyl ether derivatives with pesticidal and antitumor activity . .
properties
IUPAC Name |
1-(4-phenylmethoxyphenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-2-16(17)14-8-10-15(11-9-14)18-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFGSOJYHVTNDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196343 | |
Record name | p-Benzyloxypropiophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyloxypropiophenone | |
CAS RN |
4495-66-3 | |
Record name | 1-[4-(Phenylmethoxy)phenyl]-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4495-66-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | p-Benzyloxypropiophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004495663 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4495-66-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41188 | |
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Record name | p-Benzyloxypropiophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-benzyloxypropiophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.536 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-Benzyloxypropiophenone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3AE8SS5B76 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Q & A
Q1: What types of compounds have been synthesized using 4-benzyloxypropiophenone as a starting material?
A1: 4-Benzyloxypropiophenone serves as a key building block for synthesizing diverse molecules. Researchers have utilized it to produce:
- α-Bromo-4-benzyloxypropiophenone: This compound is obtained by α-bromination of 4-benzyloxypropiophenone using cupric bromide. []
- Bazedoxifene Acetate: A multi-step synthesis employs 4-benzyloxypropiophenone in a condensation reaction with 4-methoxyphenylhydrazine hydrochloride, ultimately leading to Bazedoxifene Acetate. []
- 2-Aryl-4-(2-hydroxyethyl)-2-morpholinol hydrochloride: Reacting 4-benzyloxypropiophenone with diethanolamine yields 2-aryl-4-(2-hydroxyethyl)-2-morpholinol, which can be further converted to its hydrochloride salt. []
- 2-Arylmorpholine Hydrochloride: A two-step synthesis involves reacting 4-benzyloxypropiophenone with diethanolamine followed by reduction with formic acid to produce 2-arylmorpholine. Subsequent reaction with hydrochloride yields the final product. []
- 5-Benzyloxy-2-(4-benzyloxphenyl)-3-methyl-1H-indole: This compound, a precursor to Bazedoxifene, can be synthesized by reacting 4-benzyloxypropiophenone with 4-benzyloxyaniline hydrochloride. []
Q2: How is the structure of 4-benzyloxypropiophenone and its derivatives confirmed?
A2: Researchers frequently employ spectroscopic techniques to confirm the structure of 4-benzyloxypropiophenone and its derivatives. These techniques include:
- Infrared Spectroscopy (IR): IR spectroscopy helps identify functional groups present in the molecule by analyzing the absorption of infrared radiation by molecular vibrations. [, , ]
- Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy provides detailed information about the hydrogen atoms' environment in a molecule, confirming the compound's structure. Researchers often use ¹H-¹H COSY (Correlation Spectroscopy) to further analyze the connectivity between different hydrogen atoms. [, , , ]
- Mass Spectrometry (MS): MS determines a compound's molecular weight and fragmentation pattern, providing further evidence for its structure. [, , ]
Q3: What are the potential applications of the compounds synthesized using 4-benzyloxypropiophenone?
A3: The compounds derived from 4-benzyloxypropiophenone have potential applications in various fields, including:
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